

Spectroscopic Profile of (Tetrahydro-pyran-2-yl)-acetic acid: A Technical Guide

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Compound of Interest

Compound Name: (Tetrahydro-pyran-2-yl)-acetic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(Tetrahydro-pyran-2-yl)-acetic acid**. Due to the limited availability of directly measured spectra for this specific compound in public databases, this guide presents estimated spectroscopic values derived from the analysis of structurally related compounds, namely tetrahydropyran and tetrahydropyran-2-methanol. The information herein serves as a valuable resource for the identification, characterization, and quality control of **(Tetrahydro-pyran-2-yl)-acetic acid** in research and development settings.

Spectroscopic Data Summary

The following tables summarize the estimated quantitative spectroscopic data for **(Tetrahydro-pyran-2-yl)-acetic acid**. These estimations are based on established principles of spectroscopy and data from analogous structures.

Table 1: Estimated ¹H NMR Spectroscopic Data

Protons	Estimated Chemical Shift (ppm)	Multiplicity	Estimated Coupling Constant (J)
H-2	3.8 - 4.0	m	-
H-6 (axial)	3.4 - 3.6	m	-
H-6 (equatorial)	3.9 - 4.1	m	-
-CH ₂ -COOH	2.4 - 2.6	d	~6-7 Hz
Ring CH ₂ (H-3, H-4, H-5)	1.4 - 1.8	m	-
-COOH	10 - 12	br s	-

Table 2: Estimated ¹³C NMR Spectroscopic Data

Carbon	Estimated Chemical Shift (ppm)
C=O	175 - 180
C-2	75 - 80
C-6	68 - 72
-CH ₂ -COOH	40 - 45
C-3, C-4, C-5	20 - 35

Table 3: Estimated Infrared (IR) Spectroscopy Data

Functional Group	Estimated Absorption Range (cm ⁻¹)	Bond
Carboxylic Acid O-H	2500 - 3300 (broad)	O-H stretch
Carboxylic Acid C=O	1700 - 1725	C=O stretch
C-O-C (ether)	1080 - 1150	C-O stretch
C-H (alkane)	2850 - 2960	C-H stretch

Table 4: Estimated Mass Spectrometry (MS) Data

Parameter	Estimated Value
Molecular Ion (M ⁺)	m/z 144
Key Fragment Ions	m/z 85 (loss of -CH ₂ COOH), m/z 99 (loss of -COOH)

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a compound such as **(Tetrahydro-pyran-2-yl)-acetic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified **(Tetrahydro-pyran-2-yl)-acetic acid** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the compound and the desired resolution of exchangeable protons (like the carboxylic acid proton).
- Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
- ¹H NMR Acquisition:
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.

- Acquire a standard one-dimensional proton spectrum.
- Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- Process the data using Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters include a 45-degree pulse angle, a spectral width of 200-220 ppm, and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative data for all carbon environments.
 - Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - For solid samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.
 - For solution samples: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CHCl₃). The concentration should be approximately 1-5% (w/v).
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or the pure solvent).
 - Place the sample in the spectrometer and record the sample spectrum.

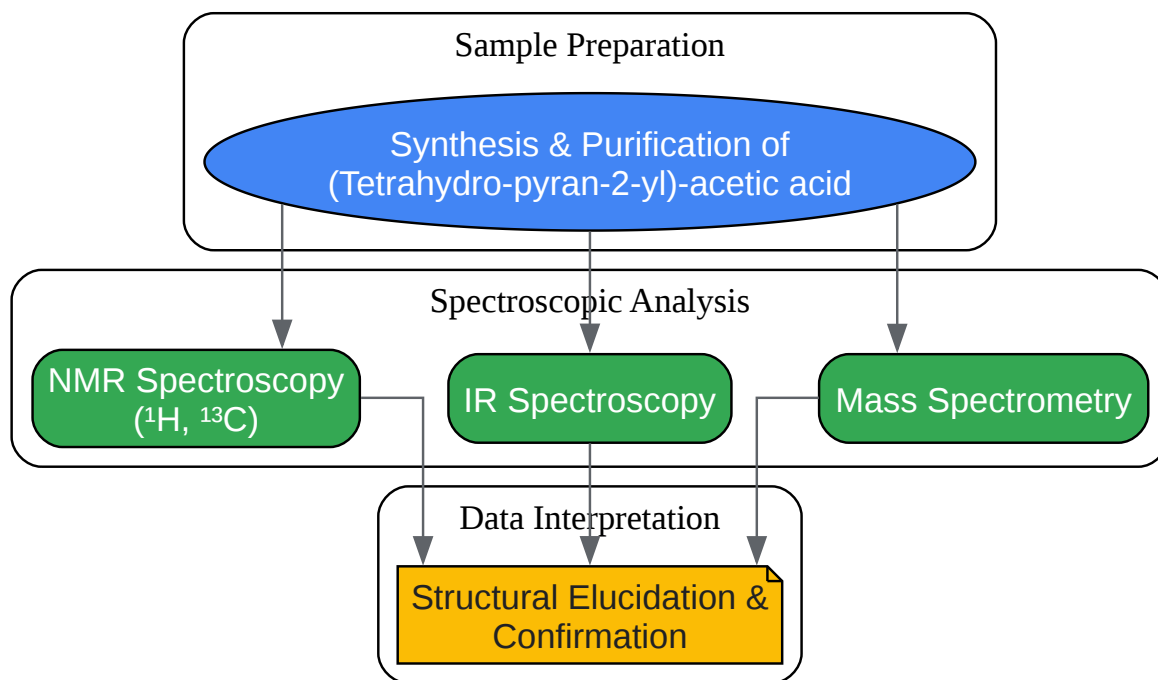
- The instrument will automatically subtract the background spectrum from the sample spectrum.
- Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm^{-1} .

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.
- Instrumentation: Employ a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Data Acquisition:
 - ESI-MS: Infuse the sample solution directly into the ESI source. This technique is particularly useful for observing the molecular ion with minimal fragmentation.
 - EI-MS: Introduce the sample (often via a direct insertion probe or after separation by gas chromatography) into the high-vacuum source where it is bombarded with a high-energy electron beam. This method typically induces fragmentation, providing structural information.
 - Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).

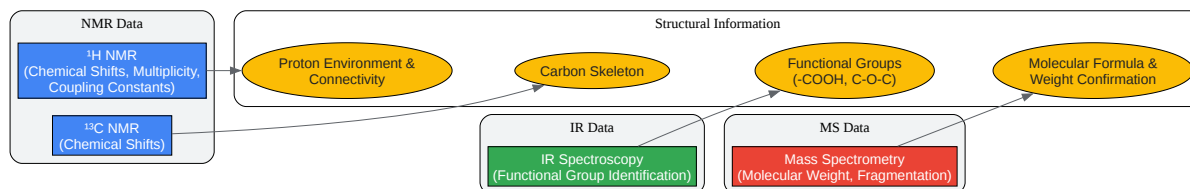
Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **(Tetrahydro-pyran-2-yl)-acetic acid**.



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Caption: Workflow for the spectroscopic analysis of **(Tetrahydro-pyran-2-yl)-acetic acid**.



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Caption: Logical relationships between spectroscopic data and structural information.

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